7-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid
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Overview
Description
7-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid is a benzimidazole derivative known for its unique chemical structure and properties. Benzimidazoles are heterocyclic compounds containing a fusion of benzene and imidazole rings. This particular compound exhibits interesting chemical and biological activities, making it a subject of research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-phenylenediamine with carboxylic acid derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a dehydrating agent like polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can target the imidazole ring or the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole compounds depending on the reagents used.
Scientific Research Applications
7-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of corrosion inhibitors and other functional materials.
Mechanism of Action
The mechanism of action of 7-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole-5-carboxylic acid: Lacks the hydroxyl group at the 7-position.
2-Methyl-1H-benzo[d]imidazole-5-carboxylic acid: Contains a methyl group instead of a hydroxyl group.
7-Hydroxy-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid: Contains both a hydroxyl and a methyl group.
Uniqueness
7-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid is unique due to the presence of the hydroxyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent and its utility in various chemical reactions .
Properties
Molecular Formula |
C8H6N2O3 |
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Molecular Weight |
178.14 g/mol |
IUPAC Name |
7-hydroxy-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-6-2-4(8(12)13)1-5-7(6)10-3-9-5/h1-3,11H,(H,9,10)(H,12,13) |
InChI Key |
NSJYKYNBUYSGIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)O)C(=O)O |
Origin of Product |
United States |
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